molecular formula C7H11N3 B1426893 3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine CAS No. 1344742-60-4

3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine

Cat. No. B1426893
CAS RN: 1344742-60-4
M. Wt: 137.18 g/mol
InChI Key: ZNUZHITXUBOTAH-NSCUHMNNSA-N
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Description

“3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine” is a chemical compound with the IUPAC name 3-(1-methyl-1H-pyrazol-4-yl)-2-propyn-1-amine . It has a molecular weight of 135.17 . The compound is liquid in physical form .


Molecular Structure Analysis

The molecular structure of “3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine” can be represented by the InChI code: 1S/C7H9N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,4,8H2,1H3 .


Physical And Chemical Properties Analysis

“3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine” is a liquid . Its molecular weight is 135.17 .

Scientific Research Applications

Heterocyclic Compound Synthesis

One significant application of pyrazole derivatives involves their use as building blocks in synthesizing a wide array of heterocyclic compounds. Gomaa and Ali (2020) highlighted the versatility of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones in generating heterocyclic structures such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. This reactivity provides a pathway for creating diverse molecules with potential applications in pharmaceuticals and dyes, suggesting a broad utility for pyrazole-based compounds in organic synthesis (Gomaa & Ali, 2020).

Pharmaceutical Applications

Pyrazole derivatives are noted for their wide range of biological activities. Sharma et al. (2021) reviewed the synthetic strategies and medicinal significance of methyl-substituted pyrazoles, which have shown potential as medicinal scaffolds exhibiting various biological activities. The review underscores the importance of these derivatives in the development of new pharmaceutical agents, highlighting the ongoing research into pyrazole-based compounds for therapeutic uses (Sharma et al., 2021).

Environmental and Material Science

Ateia et al. (2019) explored the application of amine-functionalized sorbents, including those derived from pyrazole structures, in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The study provided a critical analysis of using these sorbents for PFAS removal, highlighting the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology. This research indicates the potential of pyrazole-derived compounds in environmental remediation technologies, particularly in water treatment (Ateia et al., 2019).

Food Safety

Research on heterocyclic aromatic amines (HAAs), including those related to pyrazole compounds, has implications for food safety, particularly concerning the formation of HAAs in cooked meats. Chen et al. (2020) reviewed the safety aspects of HAAs from food processing to dietary intake, addressing the formation, mitigation, and metabolism of these compounds. The comprehensive review emphasizes the need for effective reduction and control of HAAs in food processing and dietary intake to improve public health outcomes (Chen et al., 2020).

properties

IUPAC Name

(E)-3-(1-methylpyrazol-4-yl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-6-7(5-9-10)3-2-4-8/h2-3,5-6H,4,8H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUZHITXUBOTAH-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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